molecular formula C9H6F6O3 B1419790 3,4-Bis(trifluoromethoxy)benzyl alcohol CAS No. 1048922-46-8

3,4-Bis(trifluoromethoxy)benzyl alcohol

Cat. No.: B1419790
CAS No.: 1048922-46-8
M. Wt: 276.13 g/mol
InChI Key: FJEHTPHOIYWSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(trifluoromethoxy)benzyl alcohol typically involves the introduction of trifluoromethoxy groups onto a benzyl alcohol framework. One common method involves the reaction of 3,4-dihydroxybenzyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-Bis(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(trifluoromethoxy)benzyl alcohol is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s electron-withdrawing capability, lipophilicity, and metabolic stability, making it a valuable reagent in various research and industrial applications .

Properties

IUPAC Name

[3,4-bis(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O3/c10-8(11,12)17-6-2-1-5(4-16)3-7(6)18-9(13,14)15/h1-3,16H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEHTPHOIYWSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)OC(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Bis(trifluoromethoxy)benzyl alcohol
Reactant of Route 2
3,4-Bis(trifluoromethoxy)benzyl alcohol
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3,4-Bis(trifluoromethoxy)benzyl alcohol
Reactant of Route 4
3,4-Bis(trifluoromethoxy)benzyl alcohol
Reactant of Route 5
3,4-Bis(trifluoromethoxy)benzyl alcohol
Reactant of Route 6
3,4-Bis(trifluoromethoxy)benzyl alcohol

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